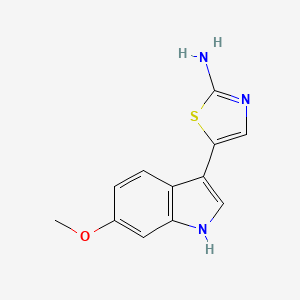

5-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine

Description

Propriétés

IUPAC Name |

5-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c1-16-7-2-3-8-9(5-14-10(8)4-7)11-6-15-12(13)17-11/h2-6,14H,1H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVGDVWZFZSZBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)C3=CN=C(S3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the formation of the thiazole ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

5-(6-Methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Anticancer Applications

Recent studies have highlighted the anticancer potential of thiazole and indole derivatives, including 5-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine. The following table summarizes key findings related to its anticancer activities:

| Study | Cell Lines Tested | IC₅₀ Values (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | HeLa, CEM, L1210 | 0.86 - 4.2 | Inhibition of CDK1 |

| Study B | SUIT-2, Capan-1 | 5.11 - 10.8 | Migration inhibition |

| Study C | Multiple cancer lines | 10 - 30 | Induction of apoptosis |

Case Studies

- Inhibition of Cell Proliferation : A study demonstrated that compounds similar to this compound exhibited significant antiproliferative activity against various cancer cell lines, including murine leukemia and human cervix carcinoma cells, with IC₅₀ values in the submicromolar range .

- Migration Inhibition : In a scratch wound-healing assay, the compound significantly inhibited the migration of pancreatic cancer cells (SUIT-2 and Capan-1), suggesting its potential use in preventing metastasis .

Neuroprotective Applications

Recent research has also explored the neuroprotective effects of derivatives related to this compound. The following table outlines findings from studies focusing on neuroprotection:

| Study | Cell Model | Mechanism of Action | Outcome |

|---|---|---|---|

| Study D | SH-SY5Y cells | Antioxidant activity | Reduced oxidative stress |

| Study E | Rat-brain synaptosomes | Lipid peroxidation suppression | Neuroprotection against toxicity |

Case Studies

- Oxidative Stress Reduction : In vitro studies showed that derivatives effectively suppressed iron-induced lipid peroxidation in neuronal cell models, indicating their potential as neuroprotective agents against oxidative damage .

- Neurotoxicity Mitigation : The compounds were found to protect against neurotoxicity induced by 6-hydroxydopamine (6-OHDA) in rat brain synaptosomes, highlighting their therapeutic promise for neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of 5-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Substituent Position on the Indole Ring

The position of substituents on the indole ring significantly impacts physicochemical and biological properties:

Key Insight : The 6-methoxy group in the target compound may improve solubility compared to methyl substituents while maintaining planar geometry for target binding .

Core Heterocycle Modifications

Replacing the thiazole ring with other heterocycles alters bioactivity:

Key Insight : The thiazole ring in this compound is critical for maintaining interactions with tubulin or kinase targets, as seen in structurally related inhibitors .

Functional Group Additions

Adding functional groups to the thiazole or indole rings can modulate activity:

Key Insight : While the target compound lacks complex functionalizations like azo or halogen groups, its simplicity may enhance synthetic accessibility and reduce off-target effects .

Activité Biologique

5-(6-Methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antibacterial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound has the following chemical formula:

It is characterized by a thiazole ring fused with an indole moiety, which is known to enhance biological activity through various mechanisms.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. The compound has been evaluated against various bacterial strains using the microdilution method.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The antibacterial activity of this compound was compared to standard antibiotics such as ampicillin and streptomycin. Here are some key findings:

| Compound | Target Bacteria | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| This compound | Bacillus cereus | 0.12 | 0.23 |

| Listeria monocytogenes | 0.12 | 0.23 | |

| Staphylococcus aureus | 0.06 | 0.12 | |

| Salmonella Typhimurium | Variable | Variable |

Among the tested compounds, this compound exhibited promising activity against Bacillus cereus and Listeria monocytogenes. Notably, it outperformed ampicillin against certain resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Studies indicate that it may inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Cytotoxicity Data

The cytotoxic effects of the compound were evaluated in vitro against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Human glioblastoma U251 | <10 |

| Human melanoma WM793 | <30 |

| A431 (epidermoid carcinoma) | <20 |

The structure–activity relationship (SAR) studies suggest that the presence of the methoxy group on the indole ring significantly enhances cytotoxicity. The compound demonstrated selective toxicity towards cancer cells while exhibiting lower toxicity to normal cells .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Inhibition of Kinases : The compound has shown potential in inhibiting key protein kinases involved in cell signaling pathways that regulate cell growth and survival.

- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing their proliferation .

Case Studies

Several case studies have documented the efficacy of this compound:

- Study on MRSA : In a comparative study involving MRSA strains, this compound exhibited superior bactericidal activity compared to traditional antibiotics .

- Cytotoxicity in Melanoma : A recent investigation reported that this compound effectively reduced viability in melanoma cells with an IC50 value significantly lower than that of doxorubicin, a common chemotherapy agent .

Q & A

Q. What are the standard synthetic protocols for 5-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, indole-3-carbonitriles or aldehydes are reacted with thiosemicarbazide in trifluoroacetic acid (TFA) at 60°C for 3.5 hours, followed by neutralization with NaHCO₃ and purification via filtration and washing with cyclohexane/diethyl ether . Optimization can involve adjusting stoichiometry (e.g., 1:1 molar ratios), solvent polarity (TFA vs. ethanol), or reaction time (3–5 hours). Precipitate formation is pH-sensitive; maintaining pH 7 during neutralization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Look for indole NH (~10–12 ppm) and methoxy protons (δ 3.8–4.0 ppm). Thiazole C-2 amine protons appear as broad singlets (δ 5.5–6.5 ppm) .

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~274) .

- FT-IR : Thiazole C=N stretches (1600–1650 cm⁻¹) and indole N-H bends (~3400 cm⁻¹) are critical .

Q. How can researchers evaluate the compound’s preliminary biological activity in vitro?

- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC assays) against S. aureus and E. coli (concentration range: 1–100 µg/mL). For anticancer potential, use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations . Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Curves : Re-test activity across a wider concentration range (0.1–200 µM) to identify non-linear effects .

- Target Engagement Studies : Use surface plasmon resonance (SPR) or thermal shift assays to confirm binding to purported targets like TLR4 .

- Metabolic Stability : Assess liver microsome stability to rule out false negatives due to rapid degradation .

Q. How can computational modeling guide the rational design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with TLR4/MD-2 complex (PDB ID: 3FXI). Prioritize derivatives with stronger hydrogen bonds to Asp294 or Gly295 .

- ADMET Prediction : Apply SwissADME to optimize logP (target: 2–3) and reduce CYP3A4 inhibition .

- QSAR Models : Correlate thiazole substituent electronegativity with antibacterial activity using partial least squares regression .

Q. What advanced synthetic routes enable selective functionalization of the indole or thiazole rings?

- Methodological Answer :

- Indole C-3 Modification : Use Vilsmeier-Haack formylation to introduce aldehydes for Schiff base formation .

- Thiazole C-5 Halogenation : Employ NBS/CHCl₃ under light to add bromine, enabling Suzuki-Miyaura cross-couplings .

- Protection/Deprotection : Protect the thiazole amine with Boc groups during indole nitration to prevent side reactions .

Q. How can researchers validate the compound’s mechanism of action in inflammatory pathways?

- Methodological Answer :

- NF-κB Luciferase Reporter Assays : Treat TLR4-transfected HEK293 cells and measure luminescence suppression after LPS stimulation .

- Cytokine Profiling : Use ELISA to quantify TNF-α and IL-6 levels in RAW264.7 macrophages .

- Western Blotting : Confirm inhibition of MyD88 or TRIF downstream signaling proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.